(2-iodophenyl)methanesulfonamide
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Overview
Description
(2-iodophenyl)methanesulfonamide is a chemical compound belonging to the family of sulfonamide derivatives. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its excellent physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodophenyl)methanesulfonamide typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-iodoaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production include maintaining reaction conditions, ensuring the purity of reagents, and optimizing yield through process control.
Chemical Reactions Analysis
Types of Reactions
(2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield sulfonic acids or amines, respectively.
Scientific Research Applications
(2-iodophenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s sulfonamide group is known for its biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-iodophenyl)methanesulfonamide involves its ability to undergo substitution reactions, particularly through the iodine atom. This allows it to form new carbon-carbon bonds, which is crucial in organic synthesis . The sulfonamide group can also interact with biological molecules, potentially inhibiting enzymes or other molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-iodophenyl)methanesulfonamide: A closely related compound with similar properties and applications.
Methanesulfonamide Derivatives: Other derivatives of methanesulfonamide, such as those with different substituents on the phenyl ring, can exhibit varying degrees of reactivity and biological activity.
Uniqueness
(2-iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it particularly valuable in synthetic chemistry for forming complex molecules through coupling reactions .
Properties
CAS No. |
452340-82-8 |
---|---|
Molecular Formula |
C7H8INO2S |
Molecular Weight |
297.1 |
Purity |
95 |
Origin of Product |
United States |
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